N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide
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Overview
Description
N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine is a synthetic nucleoside that has garnered attention for its antiviral and anticancer properties . This compound is an activator of deoxyribonucleosides and can be used to synthesize DNA, RNA, or other modified nucleosides . Its molecular formula is C32H32IN3O7, and it has a molecular weight of 697.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine involves multiple steps. The starting material is typically 2’-deoxycytidine, which undergoes acetylation at the N4 position and iodination at the 5 position. The 5’-O-DMT (dimethoxytrityl) group is then introduced to protect the hydroxyl group. The reaction conditions often involve the use of acetic anhydride for acetylation, iodine for iodination, and dimethoxytrityl chloride for the protection step .
Industrial Production Methods
Industrial production of N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis machines and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or alkanes .
Scientific Research Applications
N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells . The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine: Similar in structure but lacks the iodine atom at the 5 position.
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Similar in structure but has a benzoyl group instead of an acetyl group at the N4 position.
Uniqueness
N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine is unique due to the presence of the iodine atom at the 5 position, which imparts distinct chemical and biological properties. This modification enhances its antiviral and anticancer activities compared to similar compounds .
Properties
Molecular Formula |
C32H32IN3O7 |
---|---|
Molecular Weight |
697.5 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C32H32IN3O7/c1-20(37)34-30-26(33)18-36(31(39)35-30)29-17-27(38)28(43-29)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-16,18,27-29,38H,17,19H2,1-3H3,(H,34,35,37,39)/t27-,28+,29+/m0/s1 |
InChI Key |
DRFMTRYDEDWHQT-ZGIBFIJWSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1I)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1I)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
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